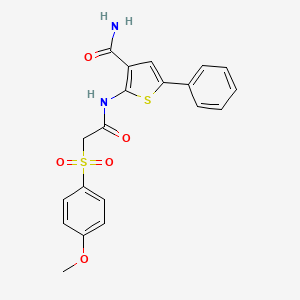![molecular formula C14H13BrN2S2 B2527391 5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole CAS No. 324540-86-5](/img/structure/B2527391.png)
5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been explored in various studies. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions using different alkyl dibromide agents to yield novel 6-bromo-imidazo[4,5-b]pyridine derivatives . Another method includes the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with phenacyl bromide to prepare 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives, with further bromination to study the effect of substituents on antitumor activity .
Molecular Structure Analysis
The molecular structure and intermolecular interactions of imidazo[2,1-b]thiazole derivatives have been elucidated using various techniques. Monocrystalline X-ray crystallography confirmed the structures of certain derivatives, while Hirshfeld surface analysis and DFT calculations provided insights into the intermolecular contacts . Another study used crystallography, PIXEL, and ab-initio methods to analyze the nature and strength of interactions in the crystal structure of a specific 5-bromo imidazo[2,1-b][1,3,4] thiadiazole molecule .
Chemical Reactions Analysis
Electrophilic substitution reactions of imidazo[2,1-b]thiazoles have been studied, revealing that a 3-methyl group increases the rate of deuteriation, and bromination preferentially occurs at position 5 even with reactive 6-substituents . The bromination specificity of 6-(2-furyl)imidazo[2,1-b]thiazole and its derivatives has also been investigated, showing different outcomes based on the solvent and the presence of methyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are closely related to their molecular structure. The presence of substituents like bromo, methyl, and thiocyanato groups can significantly influence their anticancer activity, as demonstrated by the evaluation of novel derivatives against the NCI 60 cell panel . The electrophilic substitution study provides additional insights into the reactivity of these compounds, with the rate constants of the deuteriation process being affected by the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Compounds with the imidazo[2,1-b]thiazole moiety have shown significant promise in antimicrobial and antifungal applications. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles exhibited very good antibacterial and antifungal activity, highlighting the potential of these compounds in combatting microbial infections (Lamani et al., 2009). Additionally, a series of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles demonstrated promising antimicrobial activities, including activity against Mycobacterium tuberculosis H37Rv, underlining the importance of these compounds in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Potential
The imidazo[2,1-b]thiazole framework has been recognized for its anticancer properties. A novel method for assembling the imidazo[2,1-b][1,3]thiazole system showed moderate ability to suppress the growth of kidney cancer cells, indicating its potential use in cancer treatment (Potikha & Brovarets, 2020). Another study synthesized 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives and found that they exhibit significant selectivity toward Leukemic cancer cell lines, further underscoring the potential of imidazo[2,1-b]thiazole derivatives in anticancer therapies (Noolvi et al., 2011).
Anthelmintic and Anti-inflammatory Activities
Imidazo[2,1-b]thiazole compounds have also been reported to possess anthelmintic and anti-inflammatory activities. A series of new 6-aryl-3-(3,4-dimethoxy-phenyl)-2-phenylsulfanyl-imidazo[2,1-b]-thiazole and 6-aryl-2benzenesulfonyl-3-(3,4-dimethoxy-phenyl)imidazo[2,1-b]-thiazole were prepared and showed better activities in this regard, which could lead to new treatments for a range of inflammatory conditions and parasitic infections (Shetty et al., 2010).
Molecular Docking and Anti-Proliferative Studies
Imidazo[2,1-b]thiazole derivatives have been involved in molecular docking studies and evaluated for anti-proliferative potency. The novel compounds synthesized exhibited good anti-proliferative efficacy against hepatic cancer cell lines, and molecular docking results indicated strong binding interactions, suggesting that these compounds could be promising drug candidates against hepatocellular carcinoma (Rashdan et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-6-[(4-methylphenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2S2/c1-9-3-5-11(6-4-9)18-8-12-13(15)17-10(2)7-19-14(17)16-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTZMAUHZGQRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C(=CSC3=N2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)

![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)


![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)


![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)

